methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H15ClN2O5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, which include a piperidine ring substituted with a 4-chloro-3-nitrobenzoyl group and a methyl ester group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: 1-(4-chloro-3-aminobenzoyl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate: Similar structure but with the nitro group at the 3-position.
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate: Similar structure but with a benzyl group instead of a benzoyl group.
Uniqueness
Methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl ring, which influences its reactivity and biological activity. The combination of these functional groups with the piperidine ring and ester moiety provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 1-(4-chloro-3-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)10-2-3-11(15)12(8-10)17(20)21/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHICYOLZNMNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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